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Compound of Interest

Compound Name: Fmoc-Asp-NH2

Cat. No.: B557531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nα-(9-

Fluorenylmethoxycarbonyl)-L-aspartic acid α-amide (Fmoc-Asp-NH2). Due to the limited

availability of public experimental spectra for this specific compound, this guide presents

predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS)

values to serve as a reference for researchers. The methodologies provided are standardized

protocols applicable to the analysis of similar protected amino acid derivatives.

Spectroscopic Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and calculated

mass spectrometry data for Fmoc-Asp-NH2.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-Asp-NH2
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Atom Number
Predicted Chemical Shift
(ppm)

Multiplicity

1 7.80 d

2 7.65 d

3 7.42 t

4 7.35 t

5 4.40 m

6 4.25 t

7 2.85 dd

8 2.70 dd

9 5.80 d

10 7.20 s (broad)

11 6.90 s (broad)

12 12.5 (broad) s

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fmoc-Asp-NH2
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Atom Number Predicted Chemical Shift (ppm)

1 174.5

2 172.0

3 156.5

4 144.0

5 141.5

6 128.0

7 127.5

8 125.5

9 120.0

10 67.0

11 51.0

12 47.0

13 37.0

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 3: High-Resolution Mass Spectrometry Data for Fmoc-Asp-NH2

Ion Species Calculated m/z

[M+H]⁺ 355.1288

[M+Na]⁺ 377.1107

[M-H]⁻ 353.1143

Calculated based on the molecular formula C₁₉H₁₈N₂O₅ (Exact Mass: 354.1216).[1][2][3]

Experimental Protocols
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The following are detailed methodologies for the acquisition of NMR and MS data for a

compound such as Fmoc-Asp-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Fmoc-Asp-NH2.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

MeOD). The choice of solvent may depend on the sample's solubility and the desired

resolution of exchangeable protons.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Spectral Width: -2 to 14 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Temperature: 298 K.
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Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for structural

confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap,

or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to an appropriate

ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

Prepare a stock solution of Fmoc-Asp-NH2 at a concentration of approximately 1 mg/mL in

a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive and negative ion modes to observe protonated ([M+H]⁺) and

deprotonated ([M-H]⁻) molecules, respectively.
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Capillary Voltage: 3-5 kV.

Drying Gas (N₂) Flow: 8-12 L/min.

Drying Gas Temperature: 300-350 °C.

Mass Range: m/z 100-1000.

Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be

performed by selecting the precursor ion of interest.

Data Analysis:

Analyze the full scan spectra to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻,

etc.).

Compare the observed m/z values with the calculated exact masses for the expected ionic

species.

If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of

the molecule.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Data
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Caption: Logical Relationship of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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